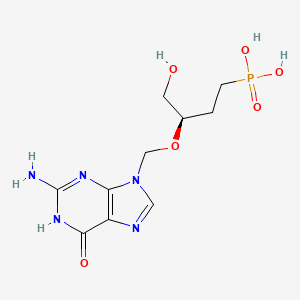

(3-((2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy)-4-hydroxybutyl)phosphonic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3-((2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy)-4-hydroxybutyl)phosphonic acid, also known as (3-((2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy)-4-hydroxybutyl)phosphonic acid, is a useful research compound. Its molecular formula is C9H9N. The purity is usually 95%.

BenchChem offers high-quality (3-((2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy)-4-hydroxybutyl)phosphonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy)-4-hydroxybutyl)phosphonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antiviral Applications : A racemic isosteric phosphonate of this compound showed potent and selective in vitro activity against human cytomegalovirus (Chamberlain et al., 1994).

Inhibitors of Human Erythrocyte Purine Nucleoside Phosphorylase (PNPase) : Series of phosphonic acids, including this compound, were synthesized as inhibitors of PNPase, exhibiting potential for therapeutic applications (Kelley et al., 1995).

Phosphonate Analogs of Nucleotides : This compound has been involved in the synthesis of novel phosphonate analogs of nucleotides, contributing to the understanding of nucleotide chemistry and potential therapeutic applications (Brel, 2013).

Synthesis of Acyclic Nucleoside Phosphonates (ANPs) : The compound has been used in the synthesis of new symmetrical bis-phosphonates of acyclic nucleosides, aiding in the development of novel groups of ANPs (Vrbovská et al., 2006).

Probing Adenylyl Cyclases : A derivative of this compound was synthesized as a chemically and metabolically stable analog of ATP for studying the binding site and function of adenylyl cyclases, important for understanding cellular signaling mechanisms (Emmrich et al., 2010).

Synthesis of Cyclic Phosphonic Analogues : The compound has been involved in the synthesis of cyclic phosphonic analogues of chromone, contributing to the development of novel chemical classes (Elż and Slawomir, 1999).

Bypassing Intracellular Phosphorylation : It has been used in the synthesis of a 5′-Cphosphonate analog of an anti-HIV compound to bypass the critical initial intracellular phosphorylation (Nair and Sharma, 2003).

Antiviral Agents : Studies have shown its derivatives to have potent activity against herpesviruses and retroviruses, contributing to antiviral research (Duckworth et al., 1991).

Inhibition of T-lymphocytes : Some derivatives of this compound have been explored as T-cell selective, immunosuppressive agents with potential clinical utility in treating disorders involving pathogenic T-lymphocytes (Kelley et al., 1993).

Synthesis of Nucleotide Analogs : This compound has been used in synthesizing N9- and N7-[2-hydroxy-3-(phosphonomethoxy)-propyl] derivatives of N6-substituted adenines, contributing to the study of nucleotide analogs and their applications (Krečmerová et al., 2004).

Eigenschaften

IUPAC Name |

[(3R)-3-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-4-hydroxybutyl]phosphonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N5O6P/c11-10-13-8-7(9(17)14-10)12-4-15(8)5-21-6(3-16)1-2-22(18,19)20/h4,6,16H,1-3,5H2,(H2,18,19,20)(H3,11,13,14,17)/t6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVNXYSKNFUJRMI-ZCFIWIBFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1COC(CCP(=O)(O)O)CO)N=C(NC2=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1CO[C@H](CCP(=O)(O)O)CO)N=C(NC2=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N5O6P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-((2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy)-4-hydroxybutyl)phosphonic acid | |

CAS RN |

151006-30-3 |

Source

|

| Record name | Ganciclovir monophosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151006303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.